molecular formula C26H33ClN2O5 B3950298 N-benzyl-N-butyl-1-[(2-chlorophenyl)methyl]piperidine-4-carboxamide;oxalic acid

N-benzyl-N-butyl-1-[(2-chlorophenyl)methyl]piperidine-4-carboxamide;oxalic acid

Cat. No.: B3950298
M. Wt: 489.0 g/mol
InChI Key: PVAGHBORYJAZMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-butyl-1-[(2-chlorophenyl)methyl]piperidine-4-carboxamide;oxalic acid is a complex organic compound with a unique structure that includes a piperidine ring, a benzyl group, a butyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-butyl-1-[(2-chlorophenyl)methyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring and the introduction of the benzyl, butyl, and chlorophenyl groups. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: This step may involve benzylation reactions using benzyl halides and suitable bases.

    Introduction of the Butyl Group: This can be done through alkylation reactions using butyl halides.

    Introduction of the Chlorophenyl Group: This step may involve the use of chlorophenyl reagents in substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-butyl-1-[(2-chlorophenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the piperidine ring or the benzyl group.

    Reduction: Reduced forms of the compound, potentially altering the functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

N-benzyl-N-butyl-1-[(2-chlorophenyl)methyl]piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-benzyl-N-butyl-1-[(2-chlorophenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-methyl-1-[(2-chlorophenyl)methyl]piperidine-4-carboxamide
  • N-benzyl-N-butyl-1-[(4-chlorophenyl)methyl]piperidine-4-carboxamide
  • N-benzyl-N-butyl-1-[(2-bromophenyl)methyl]piperidine-4-carboxamide

Uniqueness

N-benzyl-N-butyl-1-[(2-chlorophenyl)methyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties

Properties

IUPAC Name

N-benzyl-N-butyl-1-[(2-chlorophenyl)methyl]piperidine-4-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31ClN2O.C2H2O4/c1-2-3-15-27(18-20-9-5-4-6-10-20)24(28)21-13-16-26(17-14-21)19-22-11-7-8-12-23(22)25;3-1(4)2(5)6/h4-12,21H,2-3,13-19H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVAGHBORYJAZMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC=CC=C1)C(=O)C2CCN(CC2)CC3=CC=CC=C3Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-N-butyl-1-[(2-chlorophenyl)methyl]piperidine-4-carboxamide;oxalic acid
Reactant of Route 2
N-benzyl-N-butyl-1-[(2-chlorophenyl)methyl]piperidine-4-carboxamide;oxalic acid
Reactant of Route 3
Reactant of Route 3
N-benzyl-N-butyl-1-[(2-chlorophenyl)methyl]piperidine-4-carboxamide;oxalic acid
Reactant of Route 4
Reactant of Route 4
N-benzyl-N-butyl-1-[(2-chlorophenyl)methyl]piperidine-4-carboxamide;oxalic acid
Reactant of Route 5
Reactant of Route 5
N-benzyl-N-butyl-1-[(2-chlorophenyl)methyl]piperidine-4-carboxamide;oxalic acid
Reactant of Route 6
Reactant of Route 6
N-benzyl-N-butyl-1-[(2-chlorophenyl)methyl]piperidine-4-carboxamide;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.